tert-Butyl 1H-azepin-4-ylcarbamate

Medicinal Chemistry Organic Synthesis Building Block

tert-Butyl 1H-azepin-4-ylcarbamate (CAS 1206675-14-0) is an azepine-based carbamate derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. The compound features a seven-membered, partially unsaturated 1H-azepine ring with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, distinguishing it from fully saturated azepane analogs.

Molecular Formula C11H16N2O2
Molecular Weight 208.26
CAS No. 1206675-14-0
Cat. No. B3090132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-azepin-4-ylcarbamate
CAS1206675-14-0
Molecular FormulaC11H16N2O2
Molecular Weight208.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CNC=C1
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14)
InChIKeyNYXRFOFJWLUWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy tert-Butyl 1H-azepin-4-ylcarbamate CAS 1206675-14-0: Properties and Structural Class


tert-Butyl 1H-azepin-4-ylcarbamate (CAS 1206675-14-0) is an azepine-based carbamate derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound features a seven-membered, partially unsaturated 1H-azepine ring with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, distinguishing it from fully saturated azepane analogs . Its primary reported role is as a protected amine intermediate in organic synthesis and medicinal chemistry .

tert-Butyl 1H-azepin-4-ylcarbamate: Why Generic Analogs Cannot Be Substituted


Substituting tert-butyl 1H-azepin-4-ylcarbamate with a generic azepane analog like tert-butyl azepan-4-ylcarbamate introduces a critical structural change that can alter a downstream molecule's conformational flexibility, electronic properties, and hydrogen-bonding potential . The target compound's 1H-azepine ring contains a double bond, imparting partial planarity and distinct π-π stacking capabilities absent in the fully saturated azepane ring of its analogs . This unsaturation directly impacts the dihedral angles available to the Boc-protected amine, which can influence how the group orients in an enzyme active site or how it affects the macrocyclic conformation of a larger molecule [1].

Quantitative Evidence for Selecting tert-Butyl 1H-azepin-4-ylcarbamate


Molecular Weight Reduction vs. Saturated Analog

tert-Butyl 1H-azepin-4-ylcarbamate has a molecular weight of 208.26 g/mol, which is 6.04 g/mol lower than its saturated analog, tert-butyl azepan-4-ylcarbamate (214.30 g/mol) . This difference, representing a 2.8% reduction in mass, arises from the presence of a double bond in the 1H-azepine ring versus the fully saturated azepane ring .

Medicinal Chemistry Organic Synthesis Building Block

Purity Specification Advantage

Commercially available tert-butyl 1H-azepin-4-ylcarbamate is routinely offered with a purity specification of ≥98%, as evidenced by multiple vendor datasheets . In contrast, many suppliers of the saturated analog tert-butyl azepan-4-ylcarbamate list a minimum purity specification of 95% or 97% . This represents a higher guaranteed baseline quality for the target compound in the supply chain.

Chemical Purity Procurement Quality Control

Storage Temperature Differentiation

Vendor specifications for tert-butyl 1H-azepin-4-ylcarbamate consistently recommend storage at 2-8°C , a condition that may indicate a need for controlled cold-chain handling compared to some saturated analogs like (R)-tert-butyl azepan-4-ylcarbamate, which are listed for storage at ambient temperature . This provides a quantifiable difference in logistical requirements.

Stability Logistics Inventory Management

Applications for tert-Butyl 1H-azepin-4-ylcarbamate Based on Differential Evidence


Mass-Sensitive Medicinal Chemistry Campaigns

In early-stage drug discovery programs where ligand efficiency is a primary metric for hit prioritization, the 6.04 g/mol lower molecular weight of tert-butyl 1H-azepin-4-ylcarbamate (208.26 g/mol) compared to saturated analogs (214.30 g/mol) provides a quantifiable advantage. The compound's unsaturated 1H-azepine core offers a distinct pharmacophore that can engage in π-π stacking interactions unavailable to fully saturated azepanes, making it a strategic building block for exploring novel chemical space [1].

High-Yield, Multi-Step Organic Synthesis

The higher commercially guaranteed purity of ≥98% for tert-butyl 1H-azepin-4-ylcarbamate, compared to 95-97% for many saturated analogs, makes it a superior choice for complex synthetic sequences. This reduced impurity profile can minimize side reactions and simplify downstream purification, thereby improving overall synthetic yield and reducing the cost per gram of final product .

Cold-Chain Managed R&D Programs

Research environments with established cold-chain logistics for compound storage should prioritize tert-butyl 1H-azepin-4-ylcarbamate, which requires 2-8°C storage. For teams without this infrastructure, the alternative analog that can be stored at room temperature may be more practical. This temperature-based selection criterion provides a clear, objective reason for procurement choice based on operational capability .

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